molecular formula C18H15F2NO4S2 B2381718 2-((difluoromethyl)sulfonyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1797873-53-0

2-((difluoromethyl)sulfonyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2381718
CAS RN: 1797873-53-0
M. Wt: 411.44
InChI Key: QLMQAMVPEUNTLT-UHFFFAOYSA-N
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Description

2-((difluoromethyl)sulfonyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C18H15F2NO4S2 and its molecular weight is 411.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Modification

  • Fluoroalkylative Aryl Migration

    The compound has been used in the synthesis process involving fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides, showcasing its role in complex chemical reactions (He, Tan, Ni, & Hu, 2015).

  • Furan and Thiophene Derivatives Synthesis

    It plays a role in the synthesis of aryl benzo[b]furan thioethers and is involved in reactions with aryl sulfonyl hydrazides (Zhao, Zhang, Lu, Li, & Lu, 2015).

  • Glycosylation Protocols

    The compound is part of glycosylation protocols, aiding in the preparation of oligosaccharides containing both furanose and pyranose residues (Chang & Lowary, 2000).

Analytical and Detection Applications

  • Chemosensor for Cd2+ and CN− Ions

    It is utilized in a phenoxazine-based fluorescent chemosensor for the detection of Cd2+ and CN− ions, demonstrating its application in sensitive detection mechanisms (Ravichandiran et al., 2020).

  • Collision Induced Dissociation Studies

    The compound is involved in studies exploring the effects of sulfur and oxygen atoms on the collision-induced dissociation behavior of certain ions (Kaczorowska & Ośmiałowski, 2018).

Biochemical and Medical Applications

  • Anticancer Evaluation

    Derivatives of this compound have been evaluated for their anticancer activity, showing potential in the treatment of various cancer types (Ravichandiran et al., 2019).

  • Polymer Research

    It contributes to the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones, used in material science applications (Baldwin et al., 2008).

Environmental and Agrochemical Research

  • Insecticide Development: The compound's derivatives have been used in the development of novel insecticides, particularly effective against lepidopterous pests (Tohnishi et al., 2005).

properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO4S2/c19-18(20)27(23,24)16-6-2-1-5-15(16)17(22)21(10-13-7-8-25-12-13)11-14-4-3-9-26-14/h1-9,12,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMQAMVPEUNTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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